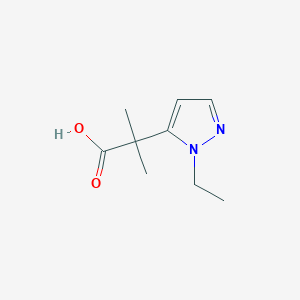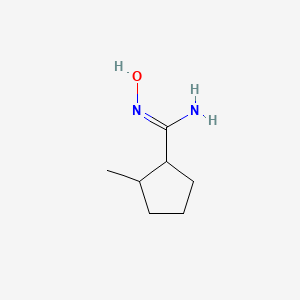![molecular formula C10H15N3O B13309199 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl(methyl)amino group at the 2-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction.
Introduction of the tert-Butyl(methyl)amino Group: The tert-butyl(methyl)amino group can be introduced through nucleophilic substitution reactions where tert-butyl(methyl)amine reacts with a suitable leaving group on the pyrimidine ring.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrimidine ring is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective and readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-[tert-Butyl(methyl)amino]pyrimidine-5-carboxylic acid
Reduction: 2-[tert-Butyl(methyl)amino]pyrimidine-5-methanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with an amino group at the 2-position.
2-Methylamino-5-formylpyrimidine: Similar structure but with a methylamino group instead of tert-butyl(methyl)amino.
2-tert-Butylamino-5-formylpyrimidine: Similar structure but with a tert-butylamino group instead of tert-butyl(methyl)amino.
Uniqueness
2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the presence of both the tert-butyl(methyl)amino group and the aldehyde group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-[tert-butyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)13(4)9-11-5-8(7-14)6-12-9/h5-7H,1-4H3 |
InChI Key |
QYFJBGMXCRMVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C1=NC=C(C=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


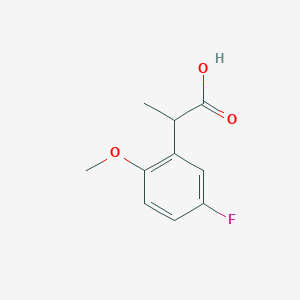
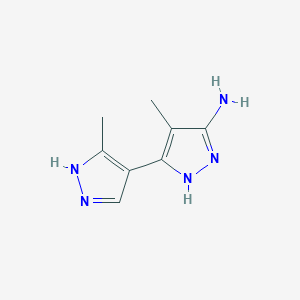
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
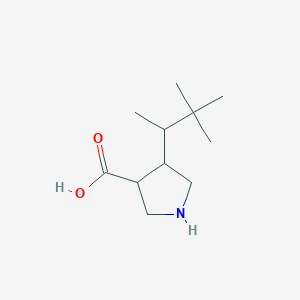
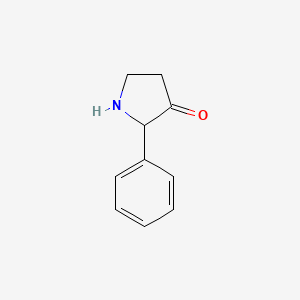
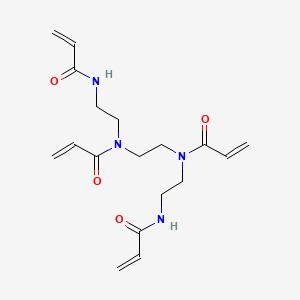
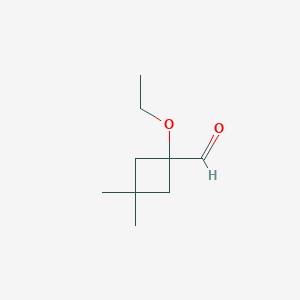
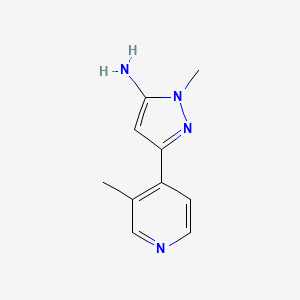
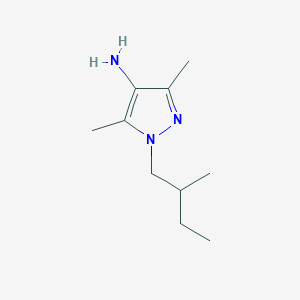
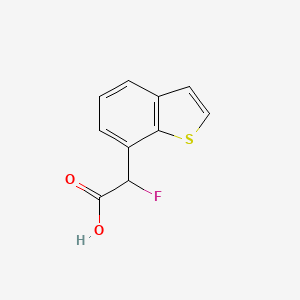
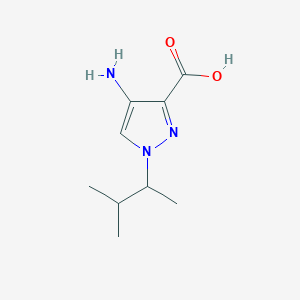
![7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B13309180.png)
